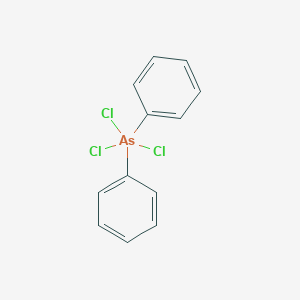
Trichloro(diphenyl)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(diphenyl)-lambda~5~-arsane is an organoarsenic compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of three chlorine atoms and two phenyl groups attached to a central arsenic atom. Its structure and reactivity make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(diphenyl)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with diphenyl compounds under controlled conditions. One common method includes the use of a Grignard reagent, where diphenylmagnesium reacts with arsenic trichloride to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Trichloro(diphenyl)-lambda~5~-arsane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce a variety of functionalized arsenic compounds.
Scientific Research Applications
Trichloro(diphenyl)-lambda~5~-arsane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical tool.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in anticancer therapies.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Trichloro(diphenyl)-lambda~5~-arsane exerts its effects involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biochemical outcomes. Its ability to form stable complexes with biological molecules makes it a valuable tool in studying cellular processes and developing new therapeutic strategies.
Comparison with Similar Compounds
Triclosan: An antimicrobial agent with a similar diphenyl structure but different functional groups.
DDT (Dichlorodiphenyltrichloroethane): An insecticide with a related chemical structure but different applications and toxicity profile.
Uniqueness: Trichloro(diphenyl)-lambda~5~-arsane is unique due to its specific combination of chlorine and phenyl groups attached to arsenic, which imparts distinct chemical reactivity and potential applications. Unlike Triclosan and DDT, it is primarily studied for its chemical properties and potential in scientific research rather than its use as an antimicrobial or insecticide.
Properties
CAS No. |
29165-89-7 |
|---|---|
Molecular Formula |
C12H10AsCl3 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
trichloro(diphenyl)-λ5-arsane |
InChI |
InChI=1S/C12H10AsCl3/c14-13(15,16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
BJKRYOGZHTUNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


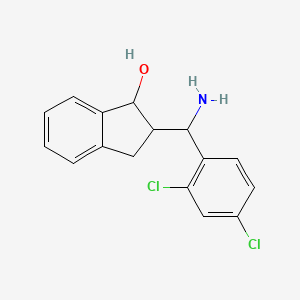
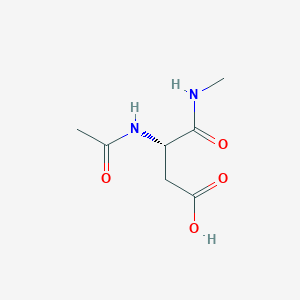
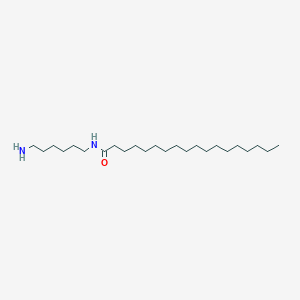
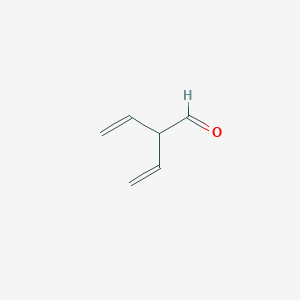
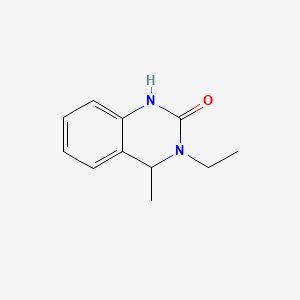
![2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14678508.png)
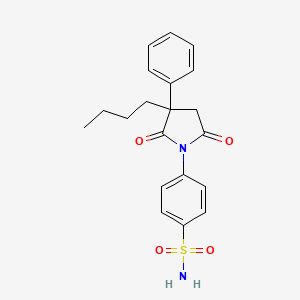
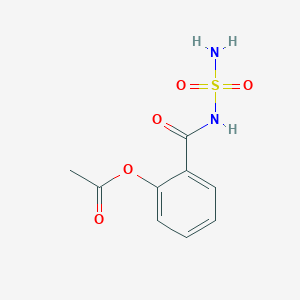
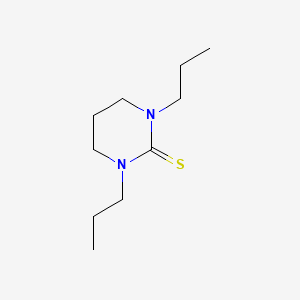

![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)
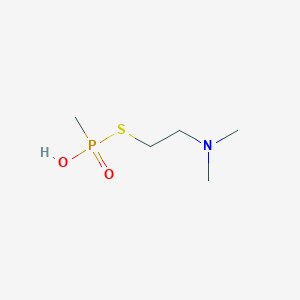
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
